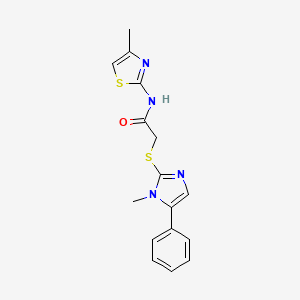

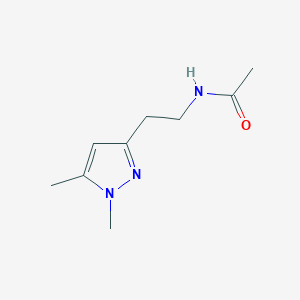

![molecular formula C17H20FN3O2 B2888497 4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 940745-89-1](/img/structure/B2888497.png)

4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of pyrimidinediones . Pyrimidinediones are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .

Molecular Structure Analysis

The molecular structure of pyrimidinediones is characterized by a pyrimidine ring substituted with two carbonyl groups . The specific molecular structure of “this compound” is not detailed in the retrieved papers.Chemical Reactions Analysis

Pyrimidines exhibit a range of chemical reactions . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The specific chemical reactions involving “this compound” are not detailed in the retrieved papers.Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidinediones vary depending on their specific structure . The specific physical and chemical properties of “this compound” are not detailed in the retrieved papers.Applications De Recherche Scientifique

Human Neutrophil Elastase Inhibitors

Compounds structurally similar to the specified chemical have been investigated for their inhibitory activity towards human neutrophil elastase (HNE). This is significant for treating diseases or conditions involving HNE activity, suggesting potential therapeutic applications. For example, derivatives have shown promise for topical pulmonary applications via inhalation, highlighting their potential in medical research focused on lung health and related diseases (Expert Opinion on Therapeutic Patents, 2009).

Fluorescent Imaging Agents

Research on highly fluorescent analogs derived from non-fluorescent precursors, including compounds with structural elements similar to the one you're interested in, has shown potential for use as cholephilic fluorescence and 19 F MRI imaging agents. This application is particularly relevant for probing liver and biliary metabolism, providing a non-invasive method to study these biological processes in vivo (Tetrahedron, 2006).

Structural and Optical Properties

Structural investigations of related compounds have revealed their formation into centrosymmetric dimers via intermolecular hydrogen bonds, with implications for materials science and molecular engineering. Such studies contribute to our understanding of molecular interactions and the development of materials with specific properties (Zeitschrift für Naturforschung B, 2000).

Polymer Solar Cells

In the context of renewable energy, novel conjugated polyelectrolytes based on diketopyrrolopyrrole (DPP) backbones have been synthesized for application as electron transport layers in inverted polymer solar cells. These materials demonstrate high conductivity, electron mobility, and improved power conversion efficiency, underscoring their significance in advancing solar energy technologies (Macromolecules, 2015).

Organic Electronics

The development of highly luminescent polymers incorporating DPP units for use in organic electronics showcases the versatility of these compounds. Their strong fluorescence, high quantum yields, and substantial two-photon absorption cross-sections make them attractive for applications in optoelectronic devices (The Journal of Organic Chemistry, 2014).

Mécanisme D'action

Target of Action

Pyrimidine derivatives are known to have a wide range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities .

Mode of Action

It is known that pyrimidine derivatives can exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

Pyrimidine derivatives are known to interact with various biochemical pathways related to inflammation and other biological processes .

Pharmacokinetics

The pharmacokinetics of pyrimidine derivatives can vary widely depending on their specific chemical structure .

Result of Action

Pyrimidine derivatives are known to have a range of effects at the molecular and cellular level, including anti-inflammatory effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of pyrimidine derivatives .

Safety and Hazards

Orientations Futures

Pyrimidines have received great attention due to their wide range of pharmacological effects . Future research could focus on the development of new pyrimidines as anti-inflammatory agents . The specific future directions for “4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” are not detailed in the retrieved papers.

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2/c1-2-3-4-9-21-10-13-14(16(21)22)15(20-17(23)19-13)11-5-7-12(18)8-6-11/h5-8,15H,2-4,9-10H2,1H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUANYMWOOBBZBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

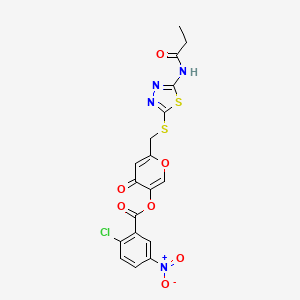

![2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2888416.png)

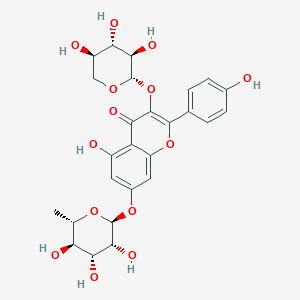

![2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride](/img/structure/B2888418.png)

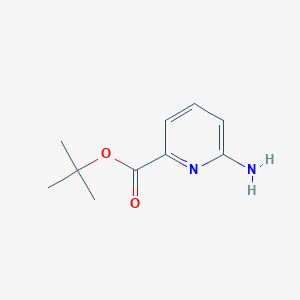

![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride](/img/structure/B2888423.png)

![1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one;hydrochloride](/img/structure/B2888427.png)

![N-[(2-Cyclopentyloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2888431.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde](/img/structure/B2888432.png)